molecular formula C7H5BrINO2 B3039316 2-Amino-3-bromo-5-iodobenzoic acid CAS No. 101421-33-4

2-Amino-3-bromo-5-iodobenzoic acid

Cat. No.: B3039316
CAS No.: 101421-33-4
M. Wt: 341.93 g/mol
InChI Key: NMZSVILLNIVCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-bromo-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H5BrINO2 and its molecular weight is 341.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Degradation

A study by Higson and Focht (1990) on Pseudomonas aeruginosa revealed the degradation of various halobenzoates, including 2-bromobenzoic acid. This bacterium can degrade halogenated compounds like 2-iodobenzoates, which are structurally related to 2-Amino-3-bromo-5-iodobenzoic acid, suggesting potential environmental applications in bioremediation (Higson & Focht, 1990).

Synthesis of Complex Compounds

Research by Zheng Jian-hong (2012) on the synthesis of Chloranthraniliprole, a pesticide, involved the use of similar halogenated benzoic acids. This indicates the potential of this compound in synthesizing complex organic compounds, including pesticides (Zheng, 2012).

Pharmaceutical Research

In pharmaceutical research, the study of 5-bromo-2-iodobenzoic acid derivatives by Popiołek et al. (2020) demonstrated significant cytotoxicity and selective antiproliferative activity against cancer cell lines. This suggests the potential of this compound in drug discovery and cancer research (Popiołek et al., 2020).

Materials Science

In the field of materials science, the study by Balamurugan et al. (2015) on 2-amino-5-bromo-benzoic acid methyl ester, a related compound, suggests the potential of this compound in the development of organic crystals with unique physical properties, potentially useful in optoelectronics and photonics (Balamurugan et al., 2015).

Safety and Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-amino-3-bromo-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZSVILLNIVCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-bromo-5-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-bromo-5-iodobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-bromo-5-iodobenzoic acid
Reactant of Route 4
2-Amino-3-bromo-5-iodobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3-bromo-5-iodobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-3-bromo-5-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.